molecular formula C10H18N2O3S B2856638 N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396806-19-1

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2856638
CAS No.: 1396806-19-1
M. Wt: 246.33
InChI Key: VOTPGUBPWSXOEN-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic organic compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33. This compound is characterized by the presence of a cyclopropyl group, a hydroxy-methyl group, and a methylthio group attached to an oxalamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at a low level to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and purity of the final product. The industrial process is optimized for high yield and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides and nitriles.

Scientific Research Applications

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The hydroxy and methylthio groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide.
  • N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide.

Uniqueness

This compound is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPGUBPWSXOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1CC1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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